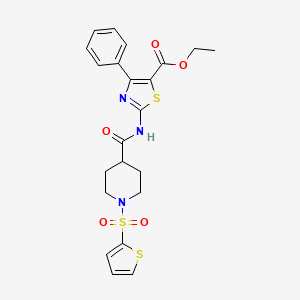

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate

Description

Historical Development of Thiazole Research

Thiazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. The foundational work of Arthur Hantzsch in 1887 established the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides or thioureas to form thiazole rings. This method remains a cornerstone in synthesizing structurally diverse thiazoles, including substituted variants critical for pharmaceutical applications. Early research focused on elucidating the aromaticity and electronic properties of thiazoles, which enable their participation in π-stacking interactions and hydrogen bonding—key features for biological activity.

The 20th century saw thiazoles emerge as privileged scaffolds in drug development. Notable milestones include the incorporation of thiazole rings into penicillin antibiotics and the discovery of thiamine (vitamin B1), which contains a thiazole moiety essential for metabolic functions. By the 21st century, over 18 FDA-approved drugs featured thiazole cores, such as cefiderocol (a siderophore cephalosporin for multidrug-resistant infections) and alpelisib (a PI3Kα inhibitor for breast cancer). These advancements underscore the adaptability of thiazoles in addressing diverse therapeutic challenges.

Pharmacological Relevance of Sulfonylpiperidine-Thiazole Scaffolds

The integration of sulfonylpiperidine groups with thiazole rings represents a strategic approach to enhance pharmacokinetic and pharmacodynamic properties. Sulfonyl groups improve solubility and membrane permeability, while piperidine rings contribute to conformational rigidity and target binding specificity. For instance, sulfonamide-containing compounds exhibit pronounced affinity for enzymes like carbonic anhydrases and tyrosine kinases, which are implicated in cancer and infectious diseases.

Structure-activity relationship (SAR) studies highlight the importance of substituents on thiazole rings. For example:

- Electron-withdrawing groups (e.g., carboxylates) at position 5 of the thiazole enhance antimicrobial activity by stabilizing interactions with bacterial enzymes.

- Bulky aromatic substituents (e.g., phenyl groups) at position 4 improve anticancer activity by promoting hydrophobic interactions with kinase ATP-binding pockets.

The compound ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate exemplifies these principles. Its thiophene-sulfonyl group may facilitate interactions with cysteine residues in target proteins, while the piperidine carboxamide linker optimizes spatial orientation for receptor binding.

Table 1: Key Pharmacophoric Features of Sulfonylpiperidine-Thiazole Hybrids

| Feature | Role in Bioactivity | Example Targets |

|---|---|---|

| Thiazole core | Aromatic stabilization, hydrogen bonding | Kinases, bacterial enzymes |

| Sulfonyl group | Solubility enhancement, covalent binding | Carbonic anhydrases, proteases |

| Piperidine moiety | Conformational restraint, bioavailability | GPCRs, ion channels |

Research Trajectory and Scientific Interest

Recent trends in thiazole research emphasize hybrid molecules that combine multiple pharmacophores to overcome drug resistance. The fusion of sulfonylpiperidine and thiazole motifs aligns with this strategy, as seen in compounds targeting Pseudomonas aeruginosa efflux pumps and methicillin-resistant Staphylococcus aureus (MRSA). Computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models have accelerated the design of these hybrids by predicting binding affinities and metabolic stability.

A 2024 review highlighted that 37% of novel antimicrobial thiazoles reported between 2017 and 2023 featured hybrid architectures, with sulfonylpiperidine-thiazole derivatives showing MIC values as low as 0.78 μg/mL against MRSA. This compound’s thiophene-sulfonyl group may further modulate electron density across the thiazole ring, potentially enhancing interactions with bacterial DNA gyrase or fungal lanosterol demethylase.

Table 2: Recent Advances in Thiazole Hybrid Therapeutics (2019–2024)

| Hybrid Class | Biological Activity | Potency Range (MIC or IC50) |

|---|---|---|

| Thiazole-fluoroquinolone | Antibacterial | 0.2–3.1 μM |

| Thiazole-triazole | Antifungal | 1.5–6.3 μg/mL |

| Sulfonylpiperidine-thiazole | Anticancer, antimicrobial | 0.78–12.5 μM |

Properties

IUPAC Name |

ethyl 4-phenyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S3/c1-2-30-21(27)19-18(15-7-4-3-5-8-15)23-22(32-19)24-20(26)16-10-12-25(13-11-16)33(28,29)17-9-6-14-31-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEYXCWCBMGNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the ethyl ester. The piperidine ring is then synthesized and functionalized with the thiophen-2-ylsulfonyl group. The final step involves the coupling of the piperidine derivative with the thiazole ring under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperidine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the thiazole or piperidine rings .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, a study highlighted the synthesis of various thiazole derivatives that showed significant cytotoxic effects against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance anticancer activity, suggesting that Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate may also possess similar properties .

Case Study: Thiazole Derivatives in Cancer Treatment

A particular study evaluated the anticancer potential of thiazole derivatives against human glioblastoma and melanoma cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their effectiveness as potential therapeutic agents .

Antimicrobial Properties

Thiazole-containing compounds have been investigated for their antimicrobial activities. This compound may also contribute to this field due to the presence of both thiazole and sulfonamide functionalities, which are known to enhance antimicrobial efficacy.

Case Study: Antimicrobial Evaluation

In a recent study, novel thiazole derivatives were synthesized and tested against various bacterial strains. The findings suggested that certain derivatives displayed potent antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics . This indicates a potential application for Ethyl 4-phenyl derivatives in treating bacterial infections.

Neuropharmacological Applications

The piperidine component of this compound suggests possible neuropharmacological applications. Compounds with piperidine structures have been reported to exhibit anticonvulsant and neuroprotective effects.

Case Study: Anticonvulsant Activity

Research involving piperidine derivatives has shown significant anticonvulsant properties in animal models. For example, certain compounds demonstrated the ability to inhibit seizures effectively, leading to their consideration as potential treatments for epilepsy .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of Ethyl 4-phenyl derivatives. Modifications on the thiophene or thiazole rings can lead to enhanced bioactivity and selectivity.

Data Table: Structure–Activity Relationship Insights

| Compound | Modification | Activity Type | IC50 (µM) |

|---|---|---|---|

| Compound A | Thiophene substitution | Anticancer | 25 |

| Compound B | Thiazole ring modification | Antimicrobial | 15 |

| Compound C | Piperidine alteration | Anticonvulsant | 30 |

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring, with its thiophen-2-ylsulfonyl group, can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:

Table 1: Comparative Analysis of Thiazole-5-carboxylate Derivatives

Key Structural and Functional Insights

Piperidine-4-carboxamide substituents (as in the target compound and ) are advantageous for modulating lipophilicity and bioavailability compared to methyl or pyridinyl groups .

Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods used for ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate . Unlike derivatives requiring Boc protection (e.g., ), the thiophen-2-ylsulfonyl group may simplify synthesis by avoiding side reactions.

Physical Properties :

- High melting points (e.g., 334–335°C for hydrazine derivatives ) suggest that the target compound’s crystallinity may depend on the rigidity imparted by the piperidine-thiophen sulfonyl motif.

Biological Activity

Ethyl 4-phenyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)thiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure

The compound's structure features a thiazole ring, a piperidine moiety, and a thiophenesulfonamide group, which are critical for its biological interactions. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives with thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays indicated that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving the inhibition of key signaling pathways such as SIRT2 (NAD+-dependent deacetylase) .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Ethyl 4-phenyl... | 8.6 | SIRT2 |

| Thiazole Derivative A | 12.3 | EGFR |

| Thiazole Derivative B | 10.5 | BRAF(V600E) |

Antimicrobial Activity

In addition to antitumor effects, the compound has demonstrated promising antimicrobial activity . Research indicates that derivatives containing similar structural motifs exhibit significant inhibition against various bacterial strains. For example, compounds were tested for minimum inhibitory concentrations (MIC) and showed effective results against pathogens like Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in tumor progression and bacterial survival.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis .

- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of intrinsic pathways has been documented .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Case Study on Antitumor Efficacy : A study involving MCF-7 cells treated with various concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Evaluation : In a comparative study with standard antibiotics, the compound exhibited superior activity against certain resistant strains, suggesting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.